Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime
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Overview
Description
Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime is a heterocyclic organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.223980. It is also known by several synonyms, including NSC162206, CID57312, and LS-13185 . This compound is characterized by the presence of a benzodioxole ring, which is a common structural motif in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime typically involves the reaction of acetone oxime with 3,4-methylenedioxycarbanylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and carbamate esters, such as:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3,4-Methylenedioxycarbanylic acid esters .
Uniqueness
What sets Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime apart from similar compounds is its unique combination of structural features, which contribute to its specific chemical and biological properties. Its benzodioxole ring and carbamate ester moiety make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
97805-01-1 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C11H12N2O4/c1-7(2)13-17-11(14)12-8-3-4-9-10(5-8)16-6-15-9/h3-5H,6H2,1-2H3,(H,12,14) |
InChI Key |
WXLQUUWBNPVNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC2=C(C=C1)OCO2)C |
Origin of Product |
United States |
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